デヒドロチザニジン

説明

Dehydro Tizanidine is a metabolite of Tizanidine . Tizanidine is an imidazoline derivative with the agonistic activity of central alpha 2 receptors at both the spinal and supra-spinal levels . It is used to help relax certain muscles in your body. It relieves spasms, cramping, and tightness of the muscles caused by medical problems, such as multiple sclerosis or certain injuries to the spine .

Synthesis Analysis

The synthesis of Tizanidine, the parent compound of Dehydro Tizanidine, has been described in various studies . One method involves the preparation of tizanidine hydrochloride from the tizanidine base, which includes mixing the tizanidine base, a carboxylic acid, and optionally an inert solvent, and preparing a solution of the tizanidine carboxylic acid salt .

科学的研究の応用

骨格筋弛緩薬

チザニジンは、抗痙攣作用と抗痙攣作用の両方を持つ中枢作用性のα2アドレノセプターアゴニストです . すべての骨格筋弛緩薬(SMR)の一般的な適応症に有効性を示します . 筋肉の筋骨格系疾患の治療に広く用いられています .

安全性プロファイル

薬物の安全性という観点から、チザニジンは、バクロフェンと比較して、有害事象(怪我、せん妄、脳症、転倒、オピオイド過剰摂取)の発生率が低くなっています . オルフェナドリンのようにアルツハイマー病のリスクとは関連しておらず、セロトニン作動薬と併用した場合のメタキサロンのようなセロトニン症候群のリスクはなく、ジアゼパムやカリソプロドールとは異なり、CYP2C19の代謝が遅い人では有意な薬物動態の変化はなく、カリソプロドールやジアゼパムのように、身体的に依存性や乱用の性質はありません .

胃保護作用

チザニジンには、非ステロイド系抗炎症薬に対する患者の忍容性を改善する胃保護作用などの追加的な利点があります .

神経因性疼痛に対する作用

術後疼痛管理

チザニジンは、早期の術後疼痛を軽減するためのマルチモーダル鎮痛戦略の重要な要素です .

抗腫瘍効果

チザニジンは、抗腫瘍効果がある可能性を示唆するいくつかの証拠があります .

新しいデリバリーシステム

チザニジンの新しいデリバリーシステムが開発されており、頬側パッチ、経皮的デリバリーシステム、鼻スプレー、in situ直腸ゲルなど、経口製品の薬物動態を改善しています

作用機序

Target of Action

Dehydro Tizanidine, similar to Tizanidine, is an agonist at α2-adrenergic receptor sites . These receptors play a crucial role in the central nervous system, where they modulate the release of various neurotransmitters and influence motor neuron activity .

Mode of Action

Dehydro Tizanidine interacts with its targets, the α2-adrenergic receptors, by binding to them and triggering a response. This interaction results in presynaptic inhibition of motor neurons . The drug is centrally acting and leads to a reduction in the release of excitatory amino acids like glutamate and aspartate, which cause neuronal firing that leads to muscle spasm .

Biochemical Pathways

The primary biochemical pathway affected by Dehydro Tizanidine is the α2-adrenergic signaling pathway. By acting as an agonist at these receptors, Dehydro Tizanidine reduces the release of excitatory neurotransmitters, thereby inhibiting neuronal firing and muscle spasms .

Pharmacokinetics

Tizanidine has a bioavailability of approximately 40% , is 30% protein-bound, and is metabolized in the liver, primarily by CYP1A2 . The elimination half-life of Tizanidine is between 2.54 hours for the parent compound and 20-40 hours for its inactive metabolites . It is excreted in urine (60%) and feces (20%) .

Result of Action

The molecular and cellular effects of Dehydro Tizanidine’s action are primarily seen in the reduction of muscle spasticity. By inhibiting the release of excitatory neurotransmitters, Dehydro Tizanidine reduces neuronal firing that leads to muscle spasms . This results in a decrease in muscle tone and an improvement in muscle function.

Action Environment

The action, efficacy, and stability of Dehydro Tizanidine can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP1A2 could potentially affect the metabolism and efficacy of Dehydro Tizanidine . Additionally, factors such as pH levels, temperature, and the presence of certain ions could potentially affect the stability and action of the drug .

将来の方向性

Tizanidine, the parent compound of Dehydro Tizanidine, has been shown to be effective in managing spasticity caused by multiple sclerosis, an acquired brain injury, or a spinal cord injury . It has also been shown to be clinically effective in managing patients suffering from chronic neck and lumbosacral neuralgia with a myofascial component to their pain and regional musculoskeletal pain syndromes . Future research may focus on further exploring the therapeutic potential of Tizanidine and its metabolites, including Dehydro Tizanidine.

生化学分析

Cellular Effects

Tizanidine is known to reduce spasticity by causing presynaptic inhibition of motor neurons via agonist actions at Alpha-2 adrenergic receptor sites . This leads to a reduction in the release of excitatory neurotransmitters that cause firing of neurons promoting muscle spasm .

Molecular Mechanism

Tizanidine, however, reduces spasticity by causing presynaptic inhibition of motor neurons via agonist actions at Alpha-2 adrenergic receptor sites . This leads to a reduction in the release of excitatory neurotransmitters that cause firing of neurons promoting muscle spasm .

特性

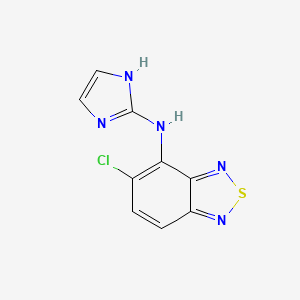

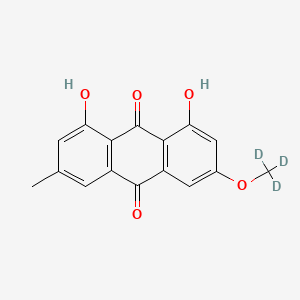

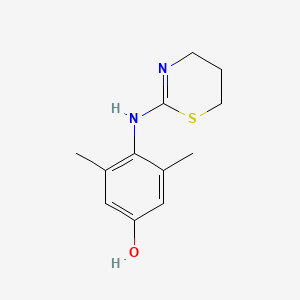

IUPAC Name |

5-chloro-N-(1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN5S/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9/h1-4H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXOTSDVJFHVJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1Cl)NC3=NC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675663 | |

| Record name | 5-Chloro-N-(1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125292-34-4 | |

| Record name | Dehydro tizanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125292344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-N-(1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDRO TIZANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVX8DX8KWA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde](/img/structure/B564971.png)

![(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B564992.png)